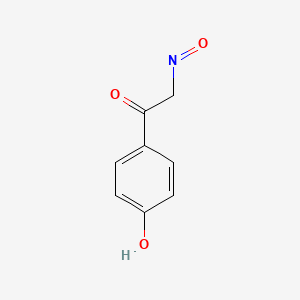![molecular formula C11H19NO6 B12557524 Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate CAS No. 189504-08-3](/img/structure/B12557524.png)
Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate is an organic compound with a complex structure that includes ester and amide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate typically involves the esterification of (3R)-3-aminopimelic acid with dimethyl sulfate and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of functional groups into organic compounds, making the process more sustainable and versatile .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound. For example, oxidation of this compound can yield (3R)-3-[(ethoxycarbonyl)amino]hexanedioic acid .
Aplicaciones Científicas De Investigación
Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mecanismo De Acción
The mechanism by which Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate exerts its effects involves the interaction of its functional groups with various molecular targets. The ester and amide groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The compound’s reactivity is largely determined by the presence of these functional groups and their ability to undergo chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate include:
- Dimethyl (3R)-3-aminopimelate
- Ethyl (3R)-3-aminopimelate
- Dimethyl (3R)-3-[(methoxycarbonyl)amino]hexanedioate
Uniqueness
The presence of the ethoxycarbonyl group, in particular, allows for specific interactions and transformations that are not possible with other similar compounds .
Propiedades
Número CAS |
189504-08-3 |
|---|---|
Fórmula molecular |
C11H19NO6 |
Peso molecular |
261.27 g/mol |
Nombre IUPAC |
dimethyl (3R)-3-(ethoxycarbonylamino)hexanedioate |
InChI |
InChI=1S/C11H19NO6/c1-4-18-11(15)12-8(7-10(14)17-3)5-6-9(13)16-2/h8H,4-7H2,1-3H3,(H,12,15)/t8-/m1/s1 |
Clave InChI |
MSXISTCQQQJGEE-MRVPVSSYSA-N |
SMILES isomérico |
CCOC(=O)N[C@H](CCC(=O)OC)CC(=O)OC |
SMILES canónico |
CCOC(=O)NC(CCC(=O)OC)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12557484.png)

![N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12557494.png)

![Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl-](/img/structure/B12557501.png)



